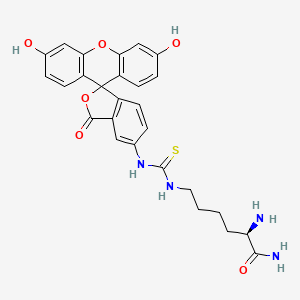
Fdl-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fdl-NH2: is a compound that contains both an amine group (NH2) and a fluorene derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fdl-NH2 typically involves the reaction of a fluorene derivative with an amine. One common method is the nucleophilic substitution reaction where the fluorene derivative is treated with an amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: Fdl-NH2 undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or sodium amide (NaNH2) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorene derivatives.
科学研究应用
Chemistry: Fdl-NH2 is used as a building block in organic synthesis, particularly in the preparation of complex fluorene-based compounds. It is also used in the development of new materials with unique optical and electronic properties.
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biological molecules. Its fluorescence properties make it suitable for use in various imaging techniques, including fluorescence microscopy.
Medicine: this compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and composites. Its unique properties contribute to the development of materials with enhanced performance characteristics.
作用机制
The mechanism of action of Fdl-NH2 involves its interaction with various molecular targets. The amine group can form hydrogen bonds with other molecules, facilitating its binding to specific targets. Additionally, the fluorene moiety can participate in π-π interactions, enhancing its binding affinity. These interactions enable this compound to exert its effects by modulating the activity of its molecular targets.
相似化合物的比较
Fluorene: A parent compound of Fdl-NH2, lacking the amine group.
Fluorenone: An oxidized derivative of fluorene.
Fluorenylmethoxycarbonyl (Fmoc): A protecting group used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of both the amine group and the fluorene moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Unlike its parent compound fluorene, this compound can participate in a wider range of chemical reactions due to the reactivity of the amine group.
属性
分子式 |
C27H26N4O6S |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
(2R)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanamide |
InChI |
InChI=1S/C27H26N4O6S/c28-21(24(29)34)3-1-2-10-30-26(38)31-14-4-7-18-17(11-14)25(35)37-27(18)19-8-5-15(32)12-22(19)36-23-13-16(33)6-9-20(23)27/h4-9,11-13,21,32-33H,1-3,10,28H2,(H2,29,34)(H2,30,31,38)/t21-/m1/s1 |
InChI 键 |
RNFKNXPZRREPOQ-OAQYLSRUSA-N |
手性 SMILES |
C1=CC2=C(C=C1NC(=S)NCCCC[C@H](C(=O)N)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
规范 SMILES |
C1=CC2=C(C=C1NC(=S)NCCCCC(C(=O)N)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


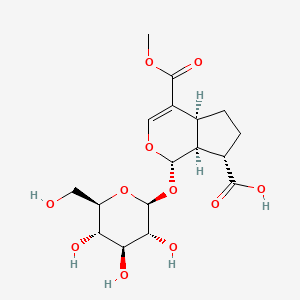
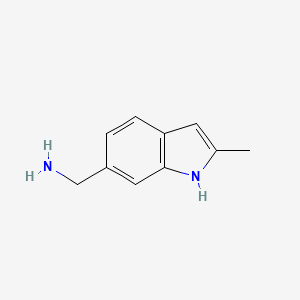
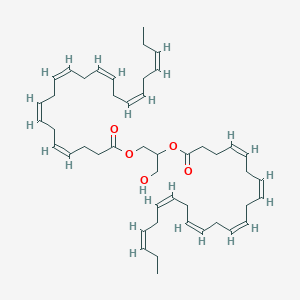
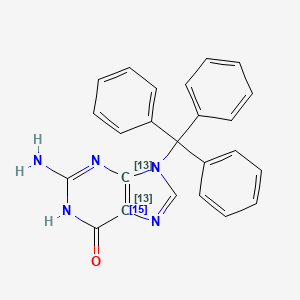
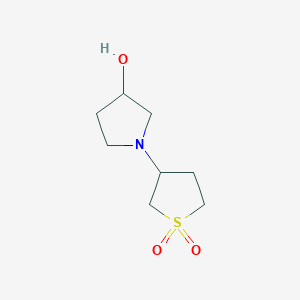

![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
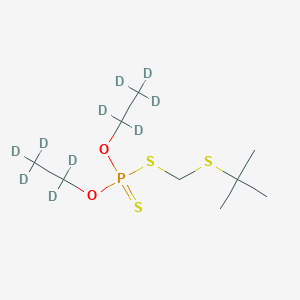
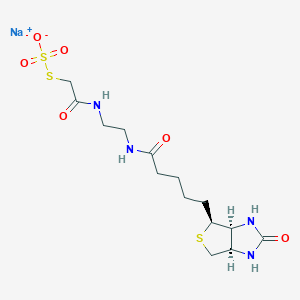
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
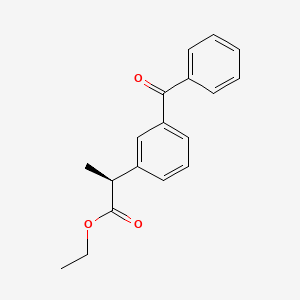

![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)

